7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC9545121
Molecular Formula: C21H28N6O2
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N6O2 |
|---|---|
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | 7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C21H28N6O2/c1-4-25-10-12-26(13-11-25)15-17-22-19-18(20(28)24(3)21(29)23(19)2)27(17)14-16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3 |
| Standard InChI Key | NPFMGXZNYPENJB-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
| Canonical SMILES | CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name 7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione systematically describes its molecular architecture . Key components include:
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A purine-2,6-dione core substituted at positions 1, 3, 7, and 8.
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A benzyl group at position 7.
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A [(4-ethylpiperazin-1-yl)methyl] moiety at position 8.
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Methyl groups at positions 1 and 3.
Synonyms and Identifiers
Alternative designations for this compound include:
Structural Analysis
Core Purine Framework
The molecule derives from a 3,7-dihydro-1H-purine-2,6-dione scaffold, a bicyclic system comprising fused pyrimidine and imidazole rings. Key modifications include:
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N1 and N3 methylation, enhancing lipophilicity and potentially modulating receptor affinity .
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C7 benzylation, introducing aromatic bulk that may influence binding pocket interactions .
C8 [(4-Ethylpiperazin-1-yl)methyl] Group
This substituent features:
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A methylene bridge linking the piperazine to the purine core, conferring conformational flexibility .
C7 Benzyl Group
The benzyl moiety provides:
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Aromatic π-system for potential stacking interactions.
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Hydrophobic surface area (~79 Ų) contributing to membrane permeability .
Physicochemical Properties
Experimental and computed properties from ChemDiv and PubChem sources are summarized below:
Synthetic Considerations
Retrosynthetic Pathways
While explicit synthesis protocols remain undisclosed in public databases, plausible routes may involve:
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Purine Core Assembly: Condensation of pyrimidine precursors with imidazole intermediates.
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Alkylation at C7 and C8: Sequential Mitsunobu or nucleophilic substitution reactions to introduce benzyl and piperazinylmethyl groups .
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Piperazine Modification: N-ethylation via reductive amination or alkyl halide quaternization .
Analytical Characterization
Key characterization data includes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume